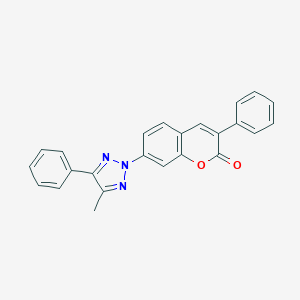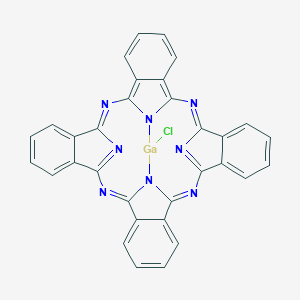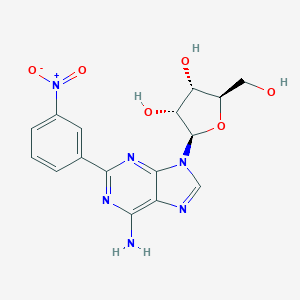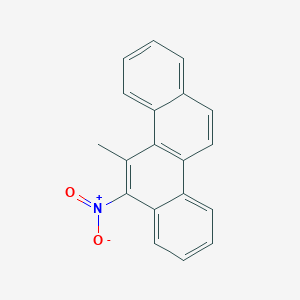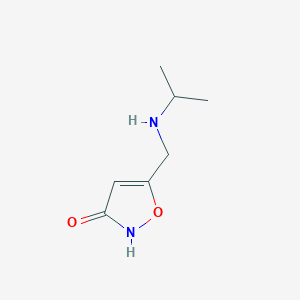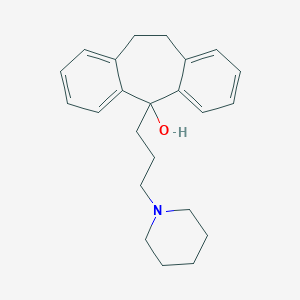
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as SCH-23390 and is a selective dopamine D1 receptor antagonist. It is commonly used in laboratory experiments to study the effects of dopamine on the brain and nervous system.
Wirkmechanismus
SCH-23390 works by selectively blocking dopamine D1 receptors in the brain. This inhibition of dopamine signaling can have a variety of effects on the brain and nervous system, including changes in behavior, mood, and cognition.
Biochemische Und Physiologische Effekte
SCH-23390 has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to decrease the release of dopamine in the brain, which can lead to changes in behavior and mood. It has also been shown to affect the activity of other neurotransmitters, such as serotonin and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SCH-23390 in laboratory experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. However, one limitation of using SCH-23390 is that it may not accurately reflect the effects of dopamine signaling in vivo, as it does not take into account the complex interactions between different neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on SCH-23390. One area of interest is the potential use of this compound in the treatment of psychiatric disorders, such as schizophrenia and addiction. Another area of interest is the development of new compounds that can selectively target dopamine receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of SCH-23390 and its potential applications in scientific research.
Synthesemethoden
The synthesis of SCH-23390 involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropionyl chloride to form 1-(3-chloropropionyl)-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with 1,2,3,4-tetrahydro-5H-dibenzo[a,d]cyclohepten-5-ol to form SCH-23390.
Wissenschaftliche Forschungsanwendungen
SCH-23390 has been extensively studied for its potential use in scientific research. It is commonly used as a tool in neuroscience research to study the effects of dopamine on the brain and nervous system. It has also been used in studies on drug addiction, schizophrenia, and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
19661-02-0 |
|---|---|
Produktname |
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- |
Molekularformel |
C23H29NO |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C23H29NO/c25-23(15-8-18-24-16-6-1-7-17-24)21-11-4-2-9-19(21)13-14-20-10-3-5-12-22(20)23/h2-5,9-12,25H,1,6-8,13-18H2 |
InChI-Schlüssel |
BTIQMEMVSDDJFY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
Kanonische SMILES |
C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
Andere CAS-Nummern |
19661-02-0 |
Synonyme |
10,11-Dihydro-5-(3-piperidinopropyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








